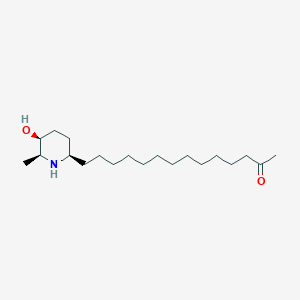
Spectaline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Spectaline is a natural product found in Cassia leptophylla with data available.
Wissenschaftliche Forschungsanwendungen
Biological Activities
-
Antiparasitic Effects :
- Trypanosoma brucei : Spectaline and its isoform, iso-6-spectaline, have shown promising results against Trypanosoma brucei rhodesiense, the causative agent of sleeping sickness. Studies indicate that these compounds induce cell death in the parasite through mechanisms involving autophagy and apoptosis. Notably, they do not exhibit toxicity towards mammalian cells, making them potential candidates for drug development against human African trypanosomiasis (HAT) .
-
Mechanisms of Action :
- Autophagy and Apoptosis : Research has demonstrated that treatment with this compound leads to significant morphological changes in trypanosomes, including mitochondrial swelling and the formation of autophagosomes. These alterations suggest a shift in cellular metabolism towards programmed cell death pathways .
- Mitochondrial Membrane Potential : Flow cytometry analysis revealed that this compound treatment results in a marked decrease in mitochondrial membrane potential, indicating depolarization and subsequent cell death .
Case Studies
Trypanosome Cell Death Mechanisms
- Early Apoptosis Indicators : In treated trypanosomes, early signs of apoptosis were observed, including phosphatidylserine exposure and caspase activation. However, DNA fragmentation typical of late apoptosis was not detected, suggesting a unique apoptotic pathway .
- Caspase Activity : The increase in caspase-3/7 positive cells following treatment indicates that this compound may activate apoptotic pathways selectively within the parasite without affecting host cells .
Eigenschaften
Molekularformel |
C20H39NO2 |
|---|---|
Molekulargewicht |
325.5 g/mol |
IUPAC-Name |
14-[(2R,5S,6S)-5-hydroxy-6-methylpiperidin-2-yl]tetradecan-2-one |
InChI |
InChI=1S/C20H39NO2/c1-17(22)13-11-9-7-5-3-4-6-8-10-12-14-19-15-16-20(23)18(2)21-19/h18-21,23H,3-16H2,1-2H3/t18-,19+,20-/m0/s1 |
InChI-Schlüssel |
SMOKZFNZPZHGMX-ZCNNSNEGSA-N |
SMILES |
CC1C(CCC(N1)CCCCCCCCCCCCC(=O)C)O |
Isomerische SMILES |
C[C@H]1[C@H](CC[C@H](N1)CCCCCCCCCCCCC(=O)C)O |
Kanonische SMILES |
CC1C(CCC(N1)CCCCCCCCCCCCC(=O)C)O |
Synonyme |
spectaline |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















